4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-6-8-11(9-7-10)14(18)17-15-16-12-4-2-3-5-13(12)19-15/h6-9H,2-5H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKKSRFEWGSTEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with 2-aminothiophenol under specific conditions to form the benzothiazole ring. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like ethanol, methanol, or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the benzothiazole moiety .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds related to 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exhibit significant antimicrobial activity. The benzothiazole moiety has been associated with the inhibition of bacterial growth. For instance, derivatives of benzothiazole have shown effectiveness against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound has been identified as a potential candidate for anticancer therapy. It has been suggested that the structural features of benzothiazoles contribute to their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . In vitro studies have demonstrated that certain derivatives can significantly reduce the viability of cancer cells.
Anti-inflammatory Effects
4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has also been studied for its anti-inflammatory properties. It acts as a modulator of sigma receptors and has been shown to reduce inflammation in various experimental models . This makes it a candidate for treating conditions characterized by chronic inflammation.
Analgesic Properties
The compound is linked with analgesic effects, providing relief from pain through central and peripheral mechanisms. This application is particularly relevant in developing novel pain management therapies .
Neuroprotective Effects
Recent studies suggest that this compound may offer neuroprotective benefits by inhibiting β-secretase-1 (BACE-1), an enzyme involved in the pathogenesis of Alzheimer's disease. By modulating this pathway, it may help in reducing amyloid plaque formation .
Table of Biological Activities
Synthesis and Chemical Properties
The synthesis of 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The presence of the methyl group enhances solubility and reactivity, making it suitable for various biological applications .
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of benzothiazole derivatives found that compounds with similar structures to 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exhibited significant cytotoxicity against breast cancer cell lines. The results indicated a dose-dependent response with IC50 values suggesting effective inhibition at low concentrations .
Case Study 2: Anti-inflammatory Effects
In an experimental model of arthritis, administration of benzothiazole derivatives resulted in a marked reduction in inflammatory markers and joint swelling. This supports the potential application of 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, heterocyclic modifications, and physicochemical properties.
Structural Modifications on the Benzamide Ring
Notes:
- The 4-methyl group in the target compound balances lipophilicity without introducing strong electronic effects.
- Nitro and chloro substituents enhance electrophilicity, which could influence binding affinity or degradation pathways .
Modifications on the Benzothiazole Ring
Notes:
- The saturated tetrahydrobenzothiazole in the target compound may enhance conformational flexibility compared to aromatic analogs.
- The 7-oxo group in ’s compound could facilitate interactions with polar residues in biological targets .
Heterocyclic Ring Variations
Notes:
Biological Activity
4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the class of benzothiazole derivatives. This class is recognized for its diverse biological activities, making them significant in medicinal chemistry. The specific compound under discussion has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is , with a molecular weight of approximately 300.375 g/mol. The structure consists of a benzamide moiety linked to a tetrahydro-benzothiazole ring. This unique configuration may influence its biological activity through various mechanisms.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide demonstrate activity against various microbial strains.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | Staphylococcus aureus | 15.67 µg/mL |
| 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | Escherichia coli | 18.5 µg/mL |
| 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | Candida albicans | 7.8 µg/mL |
These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents as resistance to existing drugs continues to rise .
Anticancer Activity
In addition to its antimicrobial effects, benzothiazole derivatives have been evaluated for anticancer properties. Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various pathways:
- Mechanism of Action : The proposed mechanisms include the inhibition of specific enzymes involved in cancer cell metabolism and proliferation.
- Case Studies : A study involving similar benzothiazole compounds showed significant cytotoxic effects on human cancer cell lines (e.g., breast and colon cancer), with IC50 values indicating effective doses for therapeutic application .
Research Findings
A series of studies have been conducted to evaluate the biological activities of benzothiazole derivatives:
- Anticonvulsant Activity : Compounds structurally related to 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide have shown anticonvulsant properties in animal models.
- Neurotoxicity : Evaluation of neurotoxicity revealed that these compounds generally do not exhibit significant neurotoxic effects at therapeutic doses .
- CNS Depressant Effects : Some derivatives have demonstrated central nervous system depressant activities without severe side effects .
Q & A
Basic: What are the established synthetic routes for 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide?
Category: Basic Research
Answer:
The synthesis typically involves multi-step organic reactions, including cyclization of tetrahydrobenzothiazole precursors followed by amidation. For example:
Cyclization: Formation of the 4,5,6,7-tetrahydro-1,3-benzothiazole core via condensation of cyclohexanone derivatives with sulfur and ammonia sources under controlled conditions .
Amidation: Coupling the benzothiazole-2-amine intermediate with 4-methylbenzoyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) in anhydrous solvents (e.g., DMF) .
Key Considerations: Reaction temperature, solvent choice (e.g., DMF for polar aprotic conditions), and stoichiometric ratios influence yield and purity. Post-synthesis purification often involves column chromatography or recrystallization .
Basic: What analytical techniques are critical for characterizing this compound?
Category: Basic Research
Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy: H and C NMR identify proton environments and carbon frameworks, confirming the tetrahydrobenzothiazole and benzamide moieties .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC: Ensures purity (>95%) by quantifying residual solvents or unreacted intermediates .
Data Example:
| Technique | Key Peaks/Results |
|---|---|
| H NMR | δ 1.8–2.1 (m, tetrahydro protons), δ 7.3–8.1 (aromatic protons) |
| HRMS (ESI+) | [M+H] m/z calc. 301.12, found 301.11 |
Advanced: How can researchers address contradictions in reported biological activity data for this compound?
Category: Advanced Research
Answer:
Discrepancies in activity (e.g., antimicrobial vs. no observed efficacy) may arise from structural analogs or assay conditions. Mitigation strategies include:
Structure-Activity Relationship (SAR) Analysis: Compare analogs (e.g., 2-amino-benzothiazole vs. tetrahydro derivatives) to isolate critical functional groups .
Standardized Assays: Replicate studies under controlled conditions (pH, temperature, cell lines) to minimize variability .
Meta-Analysis: Aggregate data from multiple studies to identify trends. For example, the tetrahydro structure in this compound may enhance membrane permeability versus planar benzothiazoles .
Advanced: What computational methods predict the compound’s molecular targets?
Category: Advanced Research
Answer:
Molecular Docking: Use software like AutoDock Vina to simulate binding to enzymes (e.g., bacterial PPTases or tyrosinase) based on structural homology .
AI-Driven Models: Implement machine learning (e.g., COMSOL-integrated AI) to predict interactions with targets like kinase domains or GPCRs .
Case Study: Docking studies of similar benzothiazole derivatives show strong affinity for ATP-binding pockets in kinases, suggesting a scaffold for kinase inhibitors .
Advanced: How can reaction conditions be optimized for scalable synthesis?
Category: Advanced Research
Answer:
Optimization involves:
Design of Experiments (DoE): Vary catalysts (e.g., Pd/C for hydrogenation), solvents (DMF vs. THF), and temperatures to maximize yield .
Green Chemistry Principles: Substitute toxic solvents (e.g., DMF) with ionic liquids or water-organic biphasic systems .
Process Control: Use real-time monitoring (e.g., FTIR spectroscopy) to track reaction progress and intermediates .
Example Table:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | HATU (1.2 eq) | 85% → 92% |
| Solvent | Anhydrous DMF | Purity >98% |
| Reaction Time | 12 h at 80°C | Reduced by 25% |
Basic: What are the hypothesized biological targets of this compound?
Category: Basic Research
Answer:
The benzothiazole moiety suggests potential interactions with:
- Enzymes: Tyrosinase (melanogenesis regulation) or bacterial PPTases (post-translational modification) .
- Receptors: G-protein-coupled receptors (GPCRs) due to aromaticity and hydrogen-bonding groups .
Supporting Data: Analogous compounds inhibit tyrosinase with IC values <10 μM, suggesting similar activity for this derivative .
Advanced: How to validate the compound’s stability under physiological conditions?
Category: Advanced Research
Answer:
In Vitro Stability Assays: Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24h. Monitor degradation via LC-MS .
Metabolic Profiling: Use liver microsomes to identify cytochrome P450-mediated metabolites .
Key Finding: Tetrahydrobenzothiazoles generally exhibit higher metabolic stability than non-saturated analogs due to reduced ring strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
